

Commercial availability of 2-Bromo-3-fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-fluoro-4-methylpyridine**

Cat. No.: **B1519353**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-fluoro-4-methylpyridine**: Commercial Availability, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of **2-Bromo-3-fluoro-4-methylpyridine** (CAS No. 884494-37-5), a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We delve into its physicochemical properties, commercial availability from key suppliers, and critical quality control parameters for procurement. Furthermore, this guide offers a detailed, field-proven synthetic protocol and explores the compound's strategic application as a versatile intermediate in modern drug discovery, particularly in cross-coupling reactions. Safety, handling, and storage protocols are also outlined to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of 2-Bromo-3-fluoro-4-methylpyridine in Modern Synthesis

2-Bromo-3-fluoro-4-methylpyridine is a substituted pyridine building block that has gained prominence as a key intermediate in the synthesis of complex organic molecules.^[1] The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.^[1] The strategic incorporation of fluorine into drug candidates is a widely employed

strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, bioavailability, and receptor binding affinity.[2][3]

The unique arrangement of substituents in **2-Bromo-3-fluoro-4-methylpyridine** offers a powerful combination of reactive sites. The bromine atom at the 2-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise introduction of diverse aryl, heteroaryl, or alkyl groups. [1][2] The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, while the methyl group at the 4-position provides a steric and electronic handle for further molecular design. This trifecta of functionalities makes it an invaluable precursor for constructing novel molecular architectures in the pursuit of new therapeutic agents.[1][4]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is the foundation of its effective use. The table below summarizes the key physicochemical data for **2-Bromo-3-fluoro-4-methylpyridine**.

Table 1: Physicochemical Properties of **2-Bromo-3-fluoro-4-methylpyridine**

Property	Value	Source(s)
CAS Number	884494-37-5	[5][6]
Molecular Formula	C ₆ H ₅ BrFN	[5][7]
Molecular Weight	190.01 g/mol	[5]
IUPAC Name	2-bromo-3-fluoro-4-methylpyridine	[5]
Synonyms	2-Bromo-3-fluoro-4-picoline	[5][8]
Boiling Point	203.9°C at 760 mmHg	[5]
Density	1.592 g/cm ³	[5]
InChI Key	XEYHVDSBHMACII-UHFFFAOYSA-N	[5][7]
Canonical SMILES	CC1=C(C(=NC=C1)Br)F	[5]

| Physical Form | Liquid or Solid |[\[6\]](#) |

Quality Control & Spectroscopic Characterization

When procuring this reagent, a Certificate of Analysis (CoA) is essential for validating its identity and purity. The primary analytical techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum should clearly resolve the aromatic and methyl protons. The ^{13}C NMR will confirm the presence of six distinct carbon environments. While experimental spectra are proprietary to suppliers, theoretical data provides a reliable benchmark for quality assessment.[\[9\]](#)
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak cluster. A key feature will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units ($[\text{M}]^+$ and $[\text{M}+2]^+$).[\[9\]](#)

Commercial Availability & Procurement Strategy

2-Bromo-3-fluoro-4-methylpyridine is readily available from a range of chemical suppliers specializing in building blocks for research and development. Purity levels typically range from 95% to >98%.

Table 2: Commercial Supplier Overview for **2-Bromo-3-fluoro-4-methylpyridine**

Supplier	CAS Number	Reported Purity	Notes
Alfa Chemistry	884494-37-5	96%	Offers the material for research use.[5]
AK Scientific, Inc.	884494-37-5	Min. 98%	Provides pricing for various quantities (1g to 100g) and ships from the USA.[6]
Matrix Fine Chemicals	884494-37-5	95%	Lists various categorizations including Aryl Halides and Fluorinated Intermediates.[7]
Xiamen Hisunny Chemical	884494-37-5	Not specified	Positions themselves as a key supplier and manufacturer.[10]

| SincereChemical | 884494-37-5 | Not specified | Highlights the product as a key pharmaceutical intermediate.[8] |

Field-Proven Insights for Procurement

- Purity Verification: For applications in medicinal chemistry, particularly for late-stage development, a purity of $\geq 98\%$ is recommended. Always request the lot-specific CoA and review the NMR and GC-MS data to check for any significant impurities.
- Supplier Validation: For critical projects, consider sourcing small quantities from multiple suppliers to evaluate quality and consistency. A reliable supply chain is vital for the entire pharmaceutical industry.[2]
- Intended Use: All products from these suppliers are intended for research and development use only and must be handled by qualified personnel.[6] They are not for use in foods, drugs, or cosmetics unless explicitly stated.[6]

Applications in Medicinal Chemistry & Drug Discovery

The true value of **2-Bromo-3-fluoro-4-methylpyridine** lies in its role as a versatile synthetic intermediate.^[11] The bromine atom at the 2-position serves as a robust handle for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

This reagent is an excellent substrate for a wide range of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.^{[2][12]}

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
- Stille Coupling: Reaction with organostannanes.^[3]

The ability to perform these regioselective reactions is crucial for streamlining the synthesis of complex drug precursors and building libraries of compounds for structure-activity relationship (SAR) studies.^[3]

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Synthetic Protocol: Laboratory-Scale Preparation

While commercially available, understanding the synthesis of **2-Bromo-3-fluoro-4-methylpyridine** provides valuable context for its reactivity and potential impurities. A plausible route involves the diazotization of an aminopyridine precursor followed by a halogen exchange reaction. A method for a related isomer, 5-bromo-2-fluoro-4-picoline, is described in patent literature and can be adapted.^[13] A more direct, though generalized, protocol for fluorinated bromopyridines involves a modified Sandmeyer-type reaction.^{[14][15]}

The following protocol is based on a procedure outlined for 2-bromo-3-fluoro-4-picoline in patent CN102898358A, which involves the bromination of 3-fluoro-4-methyl-2-aminopyridine.

[13]

Experimental Protocol

Objective: To synthesize **2-Bromo-3-fluoro-4-methylpyridine** from 3-fluoro-4-methyl-2-aminopyridine.

Materials:

- 3-fluoro-4-methyl-2-aminopyridine
- Hydrobromic acid (48% aq.)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Diazotization:** In a reaction vessel suitable for low-temperature chemistry, dissolve 3-fluoro-4-methyl-2-aminopyridine (1.0 eq) in 48% hydrobromic acid under stirring at 0 °C.
 - **Causality:** The acidic medium is required to form the aminopyridine salt, and the low temperature is critical to stabilize the resulting diazonium salt, which is highly unstable at room temperature.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 0 and 5 °C.

- Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction, preventing decomposition of the diazonium intermediate.
- Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction: In a separate vessel, prepare a solution of Copper(I) bromide (1.2 eq) in hydrobromic acid.
- Slowly add the cold diazonium salt solution from Step 3 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
 - Causality: CuBr catalyzes the displacement of the diazonium group (-N₂) with a bromide ion, forming the C-Br bond.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
- Work-up and Purification: Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
- The crude product can be purified via column chromatography on silica gel or recrystallization to yield the final product.[13]

Caption: A step-by-step workflow for the synthesis of the title compound.

Safety, Handling, and Storage

2-Bromo-3-fluoro-4-methylpyridine is classified as hazardous. Adherence to safety protocols is mandatory.

GHS Hazard Statements:[6]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:[6][16]

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid breathing vapors, mist, or gas.[18] Wash hands thoroughly after handling.[16]
- Storage: Store in a cool, dry place in a tightly sealed container.[6] Long-term storage under an inert atmosphere is recommended.
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[19] Avoid release into the environment.[19]

Conclusion

2-Bromo-3-fluoro-4-methylpyridine is a high-value, commercially available building block essential for modern medicinal and process chemistry. Its unique electronic and structural properties make it an ideal substrate for introducing functional diversity into molecular scaffolds via robust cross-coupling methodologies. A clear understanding of its procurement, quality assessment, safe handling, and synthetic potential allows researchers and drug development professionals to fully leverage this powerful intermediate in the creation of novel chemical entities.

References

- Xiamen Hisunny Chemical Co.,Ltd. **2-Bromo-3-Fluoro-4-Methylpyridine**.
- Alfa Chemistry. CAS 884494-37-5 **2-Bromo-3-fluoro-4-methylpyridine**.
- AK Scientific, Inc. 884494-37-5 **2-Bromo-3-fluoro-4-methylpyridine**.
- BenchChem.
- MedChemExpress. Safety Data Sheet - 2-Bromo-3-fluoro-5-methylpyridine.
- BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD.

- Fisher Scientific.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- Jubilant Ingrevia Limited.
- Apollo Scientific.
- SincereChemical. 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5.
- Sigma-Aldrich. 3-Bromo-2-fluoro-4-methylpyridine.
- ChemicalBook. 2-Bromo-4-fluoropyridine synthesis.
- Frontier Specialty Chemicals. 2-Bromo-3-fluoro-4-formylpyridine.
- Sigma-Aldrich. 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR.
- Matrix Fine Chemicals. **2-BROMO-3-FLUORO-4-METHYLPYRIDINE** | CAS 884494-37-5.
- BenchChem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- BenchChem.
- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermedi
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-4-methylpyridine 4926-28-7.
- Chemsoc. 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6.
- The Role of 2-Bromo-3-methylpyridine in Pharmaceutical Drug Discovery.
- ChemicalBook. **2-BROMO-3-FLUORO-4-METHYLPYRIDINE** CAS#.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 884494-37-5 2-Bromo-3-fluoro-4-methylpyridine AKSci V1680 [aksci.com]
- 7. **2-BROMO-3-FLUORO-4-METHYLPYRIDINE** | CAS 884494-37-5 [matrix-fine-chemicals.com]

- 8. sincerechemical.com [sincerechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. buy 2-Bromo-3-Fluoro-4-Methylpyridine,2-Bromo-3-Fluoro-4-Methylpyridine suppliers,manufacturers,factories [hisunnychem.com]
- 11. innospk.com [innospk.com]
- 12. nbinno.com [nbinno.com]
- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Commercial availability of 2-Bromo-3-fluoro-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519353#commercial-availability-of-2-bromo-3-fluoro-4-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com